Cas no 831247-98-4 (<br>(9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic ac id)

<br>(9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic ac id structure
831247-98-4 structure
Product Name:<br>(9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic ac id
CAS-nummer:831247-98-4
MF:C16H12N4O2S
MW:324.357081413269
CID:3100405
PubChem ID:2772582
Update Time:2025-04-21

<br>(9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic ac id Chemische en fysische eigenschappen

Naam en identificatie

    • <br>(9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic ac id
    • CCG-144368
    • [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
    • SR-01000296578
    • 2-((9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio)aceticacid
    • AR-422/42730400
    • SR-01000296578-1
    • 831247-98-4
    • 2-((9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetic acid
    • ({7-PHENYL-2,4,5,7-TETRAAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,5,8,10-PENTAEN-3-YL}SULFANYL)ACETIC ACID
    • SCHEMBL23493795
    • HMS3448I07
    • 2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
    • [(9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]acetic acid
    • AKOS001852821
    • Inchi: 1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22)
    • InChI-sleutel: APUAQZAHHQVHFT-UHFFFAOYSA-N
    • LACHT: S(CC(=O)O)C1=NN=C2N1C1C=CC=CC=1N2C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 324.06809681Da
  • Monoisotopische massa: 324.06809681Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 446
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 97.7Ų

<br>(9-Phenyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic ac id Beveiligingsinformatie

  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT
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